
n-(1-Cyclohexylethyl)benzamide
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Overview
Description
N-(1-Cyclohexylethyl)benzamide is an organic compound with the molecular formula C15H21NO It is a derivative of benzamide, where the benzamide moiety is substituted with a cyclohexylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexylethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 1-cyclohexylethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclohexylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.
Reduction: Formation of N-(1-cyclohexylethyl)amine.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(1-Cyclohexylethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyclohexylethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . This inhibition leads to the induction of apoptosis (programmed cell death) in certain cancer cell lines. The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.
Comparison with Similar Compounds
N-(1-Cyclohexylethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-Hydroxy-4-nitrophenyl)benzamide: Known for its antimicrobial activity.
N-(2,3-Dimethoxybenzyl)benzamide: Exhibits antioxidant and antibacterial properties.
N-(4-Aminobenzyl)benzamide: Studied for its antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-cyclohexylethyl)benzamide?
The compound is synthesized via acylation of benzamide derivatives with cyclohexanecarbonyl chloride under reflux conditions. Purification is typically achieved using preparative HPLC, yielding a white solid with confirmed structure via 1H/13C NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include 1H NMR (e.g., δ 11.44 ppm for amide protons), 13C NMR (e.g., δ 176.2 ppm for carbonyl carbons), and HRMS for molecular ion validation. These techniques ensure precise structural confirmation .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL. Asymmetric unit analysis and hydrogen bonding networks are resolved via programs like SHELXTL or WinGX .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screens include enzyme inhibition assays (e.g., PARP-1) and cytotoxicity studies using cell lines. Benzamide scaffolds are often prioritized for their role in DNA repair modulation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Variations in reaction time, temperature, and stoichiometric ratios (e.g., benzamide:acyl chloride) should be tested. Catalytic additives (e.g., DMAP) and alternative purification methods (e.g., column chromatography vs. HPLC) can improve efficiency .
Q. How to resolve contradictions between NMR and crystallographic data?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Use variable-temperature NMR and DFT calculations to model conformational flexibility. Cross-validate with SHELX-refined crystallographic data .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with enzymes like PARP-1. ORTEP-3 visualizes key binding motifs, such as the cyclohexyl group’s hydrophobic interactions .
Q. How to analyze thermal stability and decomposition pathways?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify melting points and decomposition temperatures. Correlate results with crystallographic packing efficiency (e.g., hydrogen-bonding networks) .
Q. What structural modifications enhance bioactivity while maintaining stability?
Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring or substitute the cyclohexyl moiety with bicyclic systems. Evaluate SAR using in vitro assays and crystallographic data to track conformational changes .
Q. How to validate purity and identity in multi-step syntheses?
Combine HPLC (≥95% purity threshold), 1H/13C NMR, and HRMS. For trace impurities, use LC-MS/MS. Cross-reference with NIST or EPA databases for spectral validation .
Q. Methodological Notes
- Crystallographic Refinement : SHELXL’s robust algorithms handle high-resolution or twinned data, critical for resolving complex hydrogen-bonding networks .
- Biological Assay Design : Prioritize dose-response curves (IC50) and selectivity indices against off-target enzymes to minimize false positives .
- Data Reproducibility : Document reaction conditions (e.g., solvent polarity, reflux duration) and instrumental parameters (e.g., NMR pulse sequences) to ensure reproducibility .
Properties
CAS No. |
67404-89-1 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)benzamide |
InChI |
InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17) |
InChI Key |
KFKGJQJVRQAJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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